tert-Butyl 4-((5-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((5-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a bromine atom, and a cyanophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((5-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-piperidone with tert-butyl chloroformate to form tert-butyl 4-oxopiperidine-1-carboxylate. This intermediate is then reacted with 5-bromo-2-cyanophenol in the presence of a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((5-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((5-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its piperidine ring is a common motif in many bioactive molecules, and the presence of the bromine and cyanophenoxy groups can enhance its biological activity .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((5-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and cyanophenoxy groups can influence its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(5-bromo-2-pyrimidinyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((5-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of the cyanophenoxy group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[(5-bromo-2-cyanophenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O3/c1-18(2,3)24-17(22)21-8-6-13(7-9-21)12-23-16-10-15(19)5-4-14(16)11-20/h4-5,10,13H,6-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLOSFCAZBLVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.